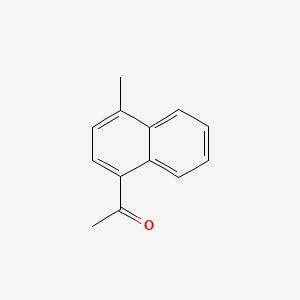

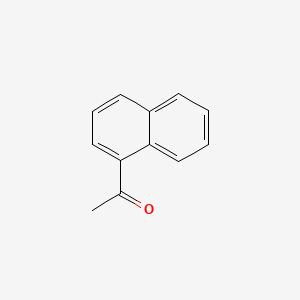

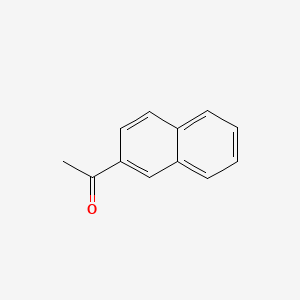

1-(4-Methylnaphthalen-1-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylnaphthalen-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-9-7-8-12(10(2)14)13-6-4-3-5-11(9)13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGIZYOJHJKFJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182629 | |

| Record name | NSC 139880 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28418-86-2 | |

| Record name | 4'-Methyl-1'-acetonaphthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028418862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28418-86-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 139880 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1-acetonaphthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-METHYL-1'-ACETONAPHTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MV10A9XPR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Methylnaphthalen-1-yl)ethanone

Executive Summary: This document provides a comprehensive technical overview of 1-(4-Methylnaphthalen-1-yl)ethanone, a key chemical intermediate. Intended for researchers, chemists, and professionals in drug development, this guide delves into the compound's fundamental properties, established synthesis protocols, and its emerging applications. By grounding our discussion in established chemical principles and validated experimental procedures, we aim to provide a trustworthy and authoritative resource for the scientific community. We will explore the causality behind synthetic strategies, the interpretation of analytical data, and the potential of this molecule as a building block in medicinal chemistry.

Core Physicochemical and Structural Properties

This compound is an aromatic ketone with a naphthalene core, a chemical scaffold that is prevalent in many bioactive molecules.[1][2] Understanding its fundamental properties is the first step in harnessing its synthetic potential.

The compound's identity is unequivocally established by its CAS Registry Number: 28418-86-2 .[3] Its structural and physical characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 28418-86-2 | [3] |

| Molecular Formula | C₁₃H₁₂O | [3] |

| Molecular Weight | 184.23 g/mol | [3] |

| Appearance | (Varies, typically solid) | General Knowledge |

| Storage | Sealed in dry, room temperature | [3] |

The structure features a naphthalene ring system substituted with a methyl group at the 4-position and an acetyl group at the 1-position. This substitution pattern dictates the molecule's reactivity and steric profile. An intramolecular C-H⋯O hydrogen bond can lead to the formation of a non-planar six-membered ring.[4] In the crystalline state, molecules are linked by intermolecular C-H⋯O hydrogen bonds.[4]

Synthesis and Purification: A Validated Approach

The most prevalent and industrially scalable method for synthesizing aryl ketones like this compound is the Friedel-Crafts Acylation .[5][6] This electrophilic aromatic substitution reaction provides a direct and efficient route to forming the crucial carbon-carbon bond between the naphthalene ring and the acetyl group.[7]

The Underlying Chemistry: Expertise in Action

The Friedel-Crafts acylation mechanism begins with the activation of an acylating agent, typically an acid chloride (like acetyl chloride) or an anhydride, by a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[7][8] This interaction generates a highly reactive electrophile, the acylium ion.[7][8]

Causality: The choice of AlCl₃ is critical; its strong electrophilic character is necessary to polarize the C-Cl bond of acetyl chloride, facilitating the formation of the acylium ion. The reaction is highly exothermic, necessitating careful temperature control to prevent side reactions and ensure regioselectivity.[7] The nucleophilic π-electrons of the 1-methylnaphthalene ring then attack the acylium ion. The methyl group is an activating, ortho-, para-directing group. However, due to steric hindrance from the peri-hydrogen on the adjacent ring, the acylation preferentially occurs at the less hindered C4 position, yielding the desired product.

Experimental Workflow: Synthesis and Characterization

The following diagram outlines a typical, self-validating workflow for the synthesis, purification, and characterization of this compound. Each step includes a quality control check to ensure the integrity of the process.

Caption: Synthesis and Purification Workflow.

Detailed Experimental Protocol (Friedel-Crafts Acylation)

This protocol is a representative procedure adapted from established methodologies for Friedel-Crafts reactions.[7][9]

Safety First: Anhydrous aluminum chloride reacts violently with water. Acetyl chloride is corrosive and lachrymatory. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. The reaction must be run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[7]

Step 1: Reaction Setup

-

To a dry 250-mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel (all fitted with drying tubes or under an inert gas blanket), add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane (DCM).

-

Cool the stirred suspension to 0°C in an ice-water bath.

Step 2: Reagent Addition

-

Prepare a solution of acetyl chloride (1.1 equivalents) in dry DCM and add it to the addition funnel.

-

Add the acetyl chloride solution dropwise to the AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature does not rise significantly.[7]

-

Following this, prepare a solution of 1-methylnaphthalene (1.0 equivalent) in dry DCM and add it to the addition funnel.

-

Add the 1-methylnaphthalene solution dropwise over 30 minutes. The reaction mixture will typically develop a deep color.[9]

Step 3: Reaction and Quenching

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours, monitoring by TLC for the consumption of the starting material.

-

Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[7][9] This step hydrolyzes the aluminum complexes and quenches the reaction.

Step 4: Product Isolation and Purification

-

Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer.

-

Extract the aqueous layer with an additional portion of DCM.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.[7]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate mixture) or by flash column chromatography on silica gel.

Spectroscopic Characterization: The Compound's Fingerprint

Accurate characterization is paramount for validating the structure and purity of the synthesized compound. A combination of NMR, IR, and Mass Spectrometry provides a comprehensive analytical profile.

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Features and Interpretation |

| ¹H NMR | Signals corresponding to aromatic protons on the naphthalene ring (typically in the δ 7.3-8.0 ppm range), a singlet for the acetyl methyl protons (~δ 2.7 ppm), and a singlet for the naphthalene methyl protons (~δ 2.7 ppm).[10] |

| ¹³C NMR | A signal for the carbonyl carbon (~δ 200 ppm), signals for the aromatic carbons (δ 124-135 ppm), and signals for the two methyl carbons (~δ 19-30 ppm).[11][12] |

| IR Spectroscopy | A strong absorption band characteristic of a conjugated ketone C=O stretch, typically found around 1670-1690 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.[11][13] |

| Mass Spec. | The molecular ion peak (M⁺) will be observed at m/z = 184.23, corresponding to the molecular weight of the compound. A prominent fragment is often observed at m/z = 169, corresponding to the loss of a methyl group ([M-15]⁺).[14] |

Trustworthiness through Validation: The consistency across these different analytical techniques provides a self-validating system. For example, the presence of the carbonyl group indicated by IR is confirmed by the ¹³C NMR signal at ~200 ppm, and the overall molecular formula is confirmed by the mass spectrometry data.

Applications in Research and Drug Development

While this compound itself may not be a final drug product, its value lies in its role as a versatile synthetic intermediate. The naphthalene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[15]

Synthetic Intermediate

The ketone functionality and the aromatic ring are both reactive sites that can be further modified.

-

Ketone Modifications: The ketone can be reduced to a secondary alcohol, converted to an oxime, or used in condensation reactions like the Aldol or Wittig reactions to build more complex molecular architectures.[1]

-

Aromatic Ring Modifications: The naphthalene ring can undergo further electrophilic substitution, although the existing substituents will direct the position of new functional groups.

Caption: Potential Synthetic Transformations.

Scaffold for Bioactive Molecules

Naphthalene derivatives are investigated for a wide range of pharmacological activities, including antimicrobial and antitumoral properties.[15] This compound serves as an excellent starting point for generating libraries of novel naphthalene derivatives for high-throughput screening in drug discovery campaigns. Its structural similarity to other biologically active acetophenones and naphthalenes suggests its potential as a precursor for developing new therapeutic agents.[1][5]

References

- Organic Syntheses.

- PubChem. 1-(4-Acetyl-6-methylnaphthalen-2-yl)ethanone. [Link]

- PubChem. 1-(4-(Difluoromethyl)naphthalen-1-yl)ethanone. [Link]

- Baddeley, G. The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society (Resumed), 1949, S20.

- Scientific & Academic Publishing.

- NIST WebBook. Ethanone, 1-(4-methylphenyl)- IR Spectrum. [Link]

- PubMed. 1-(4-Methyl-1-naphth-yl)ethanone. [Link]

- Oakwood Chemical. 1-(Naphthalen-2-yl)ethanone. [Link]

- PubChem. 1-(4-Bromonaphthalen-1-yl)ethanone. [Link]

- NIST WebBook. Ethanone, 1-(1-Naphthalenyl)-. [Link]

- BMRB. 1-methylnaphthalene. [Link]

- MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

- Patil, R. et al. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon 7 (2021) e06044.

- Cheméo. Chemical Properties of Ethanone, 1-(4-methylphenyl)-. [Link]

- YouTube.

- NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted). [Link]

- NIST WebBook. Ethanone, 1-(4-methylphenyl)- Infrared Spectrum. [Link]

- NIST WebBook. Ethanone, 1-(4-methylphenyl)- Mass spectrum. [Link]

- NIST WebBook. Ethanone, 1-(4-methylphenyl)-. [Link]

- Cheméo. Chemical Properties of Ethanone, 1-(4-ethylphenyl)-. [Link]

- MDPI.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 28418-86-2|this compound|BLD Pharm [bldpharm.com]

- 4. 1-(4-Methyl-1-naphth-yl)ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 1-(4-Bromonaphthalen-1-yl)ethanone | 46258-62-2 [smolecule.com]

- 6. myttex.net [myttex.net]

- 7. websites.umich.edu [websites.umich.edu]

- 8. youtube.com [youtube.com]

- 9. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 10. bmse000531 1-methylnaphthalene at BMRB [bmrb.io]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]

- 14. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]

- 15. mdpi.com [mdpi.com]

"1-(4-Methylnaphthalen-1-yl)ethanone" CAS number 28418-86-2

An In-depth Technical Guide to 1-(4-Methylnaphthalen-1-yl)ethanone (CAS: 28418-86-2)

This compound, registered under CAS number 28418-86-2, is an aromatic ketone featuring a naphthalene core.[1] Also known by synonyms such as 4-Methyl-1-acetonaphthone and 1-Acetyl-4-methylnaphthalene, this compound serves as a highly versatile intermediate in various sectors of the chemical industry.[1][2] Its molecular structure, which combines a rigid polycyclic aromatic system with a reactive ketone functional group, makes it a valuable building block in organic synthesis. This guide provides a comprehensive technical overview of its synthesis, characterization, applications, and handling protocols, designed for professionals in research and development. The compound is typically a yellowish-white solid and is recognized as a key intermediate in the production of pharmaceuticals, agrochemicals, dyes, and pigments.[1]

Chemical Structure

Sources

A Comprehensive Technical Guide to 1-(4-Methylnaphthalen-1-yl)ethanone: Physicochemical Properties and Analytical Methodologies

Abstract: This technical guide provides an in-depth analysis of 1-(4-Methylnaphthalen-1-yl)ethanone, a key aromatic ketone of interest in chemical synthesis and drug discovery. The document elucidates the fundamental physicochemical properties, including its precise molecular weight, and presents a detailed, field-proven protocol for its characterization using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, validated methodologies. The protocols described herein are designed to be self-validating, ensuring reproducibility and accuracy in experimental outcomes.

Introduction: The Significance of this compound

This compound, a derivative of naphthalene, represents a significant scaffold in medicinal chemistry and materials science. Its structural motif, featuring a methylated naphthalene ring system and a ketone functional group, makes it a valuable intermediate for the synthesis of more complex molecules. Understanding its core physicochemical properties is paramount for its effective utilization in research and development, enabling precise stoichiometric calculations, analytical method development, and interpretation of experimental data. This guide serves as an authoritative resource, consolidating critical data and providing a robust analytical framework for its characterization.

Core Physicochemical Properties

The foundational step in any rigorous scientific investigation of a compound is the precise determination of its intrinsic properties. These values are critical for everything from reaction chemistry to analytical standards preparation.

Molecular Structure and Weight

The molecular integrity of a compound is defined by its structure and resulting molecular weight. This compound is composed of a naphthalene ring substituted with a methyl group at the 4-position and an acetyl group at the 1-position.

The molecular formula for this compound is C13H12O.[1] Based on the IUPAC atomic weights, the calculated molecular weight is a critical parameter for all quantitative work.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 184.23 g/mol | [1] |

| Molecular Formula | C13H12O | [1] |

| CAS Number | 28418-86-2 | [1] |

| Storage | Sealed in dry, room temperature | [1] |

Analytical Characterization: A Validated HPLC Protocol

The quantification and purity assessment of this compound are essential for its application in sensitive fields like drug development. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, offering high resolution, sensitivity, and quantitative accuracy. The following protocol is a field-proven method designed for robust and reproducible analysis.

Causality in Method Development

The choice of a reverse-phase HPLC method is dictated by the non-polar nature of the naphthalene ring system. A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention and separation for aromatic compounds. The mobile phase, a gradient of acetonitrile and water, is optimized to ensure sharp peak elution and efficient separation from potential impurities. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. UV detection at 254 nm is employed as this wavelength corresponds to a strong absorbance maximum for the naphthalene chromophore, ensuring high sensitivity.

Step-by-Step HPLC Workflow

This protocol provides a self-validating system for the accurate determination of this compound.

I. Preparation of Standard Solutions:

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Primary Stock Solution with the mobile phase initial conditions.

II. Sample Preparation:

-

Dissolve the sample containing this compound in acetonitrile to achieve an estimated concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter before injection.

III. HPLC Instrumentation and Conditions:

| Parameter | Specification |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

IV. System Suitability and Validation:

-

Injection Repeatability: Inject the 25 µg/mL working standard six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

-

Linearity: Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy and Precision: Analyze a quality control sample at three different concentrations to confirm the accuracy and precision of the method.

Visualizing the Analytical Workflow

The logical flow of the HPLC analysis, from sample preparation to data analysis, is critical for ensuring a systematic and error-free process.

Caption: A flowchart of the validated HPLC workflow for the quantitative analysis of this compound.

Conclusion

This technical guide has established the fundamental molecular property of this compound, its molecular weight of 184.23 g/mol , and provided a comprehensive, validated HPLC protocol for its analysis. By explaining the causality behind the experimental design and providing a step-by-step, self-validating methodology, this document equips researchers and professionals with the necessary tools for accurate and reproducible scientific investigation involving this compound. The integration of authoritative data and practical insights aims to facilitate advancements in the fields of chemical synthesis and drug development.

References

Sources

An In-Depth Technical Guide to 1-(4-Methylnaphthalen-1-yl)ethanone: Synthesis, Characterization, and Scientific Context

This guide provides a comprehensive technical overview of 1-(4-Methylnaphthalen-1-yl)ethanone, a substituted aromatic ketone of interest in synthetic organic chemistry. We will delve into its chemical structure, a validated synthesis protocol via Friedel-Crafts acylation, and a detailed analysis of its spectroscopic characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's properties and preparation.

Introduction: Unveiling the Structure of this compound

This compound, also known as 1-acetyl-4-methylnaphthalene, is an organic compound featuring a naphthalene ring system substituted with a methyl group at the 4-position and an acetyl group at the 1-position. Its chemical formula is C₁₃H₁₂O, and it has a molecular weight of 184.23 g/mol .[1][2] The presence of the ketone functional group and the extended aromatic system makes it a potentially valuable intermediate for the synthesis of more complex molecules in medicinal chemistry and materials science.

The structural arrangement of the substituents on the naphthalene core dictates its chemical reactivity and physical properties. The acetyl group, being an electron-withdrawing group, deactivates the naphthalene ring towards further electrophilic substitution, while the methyl group is a weak activating group. The position of these groups influences the molecule's steric and electronic environment, which is crucial for its interaction with other molecules and its spectroscopic signature.

Caption: Chemical structure of this compound.

Synthesis via Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 1-methylnaphthalene.[3][4][5][6][7] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring using an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Causality of Experimental Choices

The choice of reagents and reaction conditions is critical for achieving a successful and regioselective synthesis.

-

Substrate: 1-Methylnaphthalene is the starting aromatic hydrocarbon. The methyl group at the 1-position is an ortho-, para-director and weakly activating. However, the naphthalene ring system has its own inherent reactivity patterns. Electrophilic attack is generally favored at the α-position (1, 4, 5, and 8) over the β-position (2, 3, 6, and 7) due to the greater stability of the resulting carbocation intermediate. The presence of the methyl group at C1 sterically hinders attack at the C8 (peri) position and electronically favors substitution at the C4 (para) position.

-

Acylating Agent: Acetyl chloride or acetic anhydride are common choices. Acetyl chloride is often more reactive.

-

Catalyst: Anhydrous aluminum chloride is a strong Lewis acid that effectively generates the highly electrophilic acylium ion (CH₃CO⁺) from the acetylating agent. A stoichiometric amount of the catalyst is typically required as it complexes with both the acylating agent and the resulting ketone product.

-

Solvent: A non-polar, inert solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) is preferred. These solvents help to dissolve the reactants and manage the reaction temperature. The choice of solvent can significantly influence the regioselectivity of the acylation of naphthalenes.[6]

Self-Validating Experimental Protocol

The following protocol is a robust method for the synthesis of this compound. The success of the reaction is validated at each key stage, from the formation of the acylium ion to the isolation and purification of the final product.

Materials and Equipment:

-

1-Methylnaphthalene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Hydrochloric acid (HCl, concentrated)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (50 mL). The flask is cooled in an ice bath to 0-5 °C.

-

Formation of the Acylium Ion: A solution of acetyl chloride (1.05 equivalents) in anhydrous dichloromethane (20 mL) is added dropwise to the stirred suspension of aluminum chloride over 15-20 minutes. The mixture is stirred for an additional 30 minutes at 0-5 °C to ensure the complete formation of the acylium ion complex.

-

Acylation Reaction: A solution of 1-methylnaphthalene (1.0 equivalent) in anhydrous dichloromethane (30 mL) is added dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature between 0-5 °C.

-

Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL) with vigorous stirring. This hydrolyzes the aluminum chloride complexes. The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

Extraction and Neutralization: The aqueous layer is extracted with dichloromethane (2 x 30 mL). The combined organic layers are washed with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Sources

- 1. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]

- 2. EP0825172B1 - Synthesis of 1-acetoxy-2-methylnaphthalene - Google Patents [patents.google.com]

- 3. Synthesis of polycyclic compounds. Part VIII. Friedel–Crafts acylation with anhydrides of tricarboxylic acids. Synthesis of 16,17-dihydro-17-methyl-15H-cyclopenta[a]phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of polycyclic compounds. Part VIII. Friedel–Crafts acylation with anhydrides of tricarboxylic acids. Synthesis of 16,17-dihydro-17-methyl-15H-cyclopenta[a]phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. myttex.net [myttex.net]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

An In-depth Technical Guide to 1-(4-Methylnaphthalen-1-yl)ethanone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methylnaphthalen-1-yl)ethanone, a substituted acetonaphthone, is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. This technical guide provides a comprehensive overview of its chemical identity, physical properties, and a detailed examination of its synthesis via Friedel-Crafts acylation. The document elucidates the mechanistic principles behind the synthesis, offers a detailed experimental protocol, and discusses the factors influencing reaction outcomes. Furthermore, it explores the current understanding of its applications, particularly as a precursor in drug discovery and material science, while also touching upon the general biological activities of related naphthalene derivatives. This guide is intended to be a critical resource for scientists and researchers engaged in organic synthesis and medicinal chemistry.

Chemical Identity and Properties

This compound is an aromatic ketone distinguished by a naphthalene core structure, substituted with a methyl group at the 4-position and an acetyl group at the 1-position.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Methyl-1-acetonaphthone, 1-Acetyl-4-methylnaphthalene | [1] |

| CAS Number | 28418-86-2 | [1][2] |

| Molecular Formula | C₁₃H₁₂O | [1][2] |

| Molecular Weight | 184.23 g/mol | [2] |

| Appearance | White to light yellow powder or lump | |

| Melting Point | 39 °C | |

| Boiling Point | 136 °C at 2 mmHg | |

| Odor | Aromatic | [1] |

Synthesis via Friedel-Crafts Acylation

The primary and most established method for synthesizing this compound is the Friedel-Crafts acylation of 1-methylnaphthalene.[3] This class of electrophilic aromatic substitution reaction is fundamental in organic chemistry for attaching acyl groups to aromatic rings.[3]

Mechanism of Action

The reaction proceeds through the formation of a highly electrophilic acylium ion. A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride, CH₃COCl). The AlCl₃ coordinates to the chlorine atom of acetyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form the acylium ion (CH₃CO⁺).

This potent electrophile is then attacked by the electron-rich π-system of the 1-methylnaphthalene ring. The methyl group is an activating, ortho-, para-directing group. However, the steric hindrance at the ortho-position (position 2) and the high reactivity of the alpha-position (position 4) of the naphthalene ring favor substitution at the 4-position. The reaction forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The final step involves the deprotonation of this intermediate by the AlCl₄⁻ anion, which restores the aromaticity of the naphthalene ring and regenerates the AlCl₃ catalyst, yielding the final product, this compound.

Caption: Mechanism of Friedel-Crafts Acylation.

Causality in Experimental Design

The choice of solvent and reaction conditions is critical in Friedel-Crafts acylation of naphthalenic systems due to the potential for multiple isomers.[4] While the 1-position is kinetically favored for substitution on naphthalene, the 2-position can be the thermodynamic product. For substituted naphthalenes like 1-methylnaphthalene, the electronic and steric effects of the substituent further guide the regioselectivity. The use of a non-polar solvent like methylene chloride at low temperatures generally favors the kinetically controlled product. The reaction is initiated at 0°C to manage the highly exothermic formation of the acylium ion complex, preventing side reactions. Allowing the reaction to proceed to room temperature provides sufficient energy for the substitution to go to completion.

The workup procedure is designed to decompose the aluminum chloride-ketone complex and separate the organic product from inorganic salts and unreacted reagents. The reaction is carefully quenched with an ice/acid mixture to hydrolyze the aluminum salts in a controlled manner. A subsequent wash with sodium bicarbonate solution is crucial to neutralize any remaining acid, preventing acid-catalyzed side reactions during product isolation.

Detailed Experimental Protocol

This protocol is adapted from standard Friedel-Crafts acylation procedures and should be performed by qualified personnel in a controlled laboratory setting.[5]

Materials:

-

1-Methylnaphthalene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Methylene Chloride (CH₂Cl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 100-mL round-bottom flask with an addition funnel, a reflux condenser, and a nitrogen inlet. Add anhydrous aluminum chloride (1.1 equivalents) and 15 mL of methylene chloride to the flask.

-

Reagent Addition: Cool the mixture to 0°C in an ice/water bath. Add a solution of acetyl chloride (1.1 equivalents) in 10 mL of methylene chloride to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 10 minutes.

-

Substrate Addition: Following the complete addition of acetyl chloride, add a solution of 1-methylnaphthalene (1.0 equivalent) in 10 mL of methylene chloride via the addition funnel at a rate that maintains a gentle reflux.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-20 minutes.

-

Workup and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl, with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with an additional 20 mL of methylene chloride.

-

Neutralization and Drying: Combine the organic layers and wash twice with saturated sodium bicarbonate solution, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation and Purification: Filter to remove the drying agent. Remove the methylene chloride using a rotary evaporator. The crude product can be further purified by vacuum distillation or recrystallization.

Caption: Experimental workflow for synthesis.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring, a singlet for the methyl protons of the acetyl group, and a singlet for the methyl protons on the naphthalene ring.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the two methyl carbons, and the carbons of the naphthalene ring system.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the acetyl group.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis.[1] Its utility stems from the presence of two reactive sites: the ketone functional group and the aromatic naphthalene core.

Role as a Pharmaceutical Intermediate

Naphthalene and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6] Acetylated naphthalenes, in particular, are used as precursors for more complex molecules. The ketone group in this compound can be readily transformed into other functional groups. For instance, it can undergo reduction to form an alcohol, be used in condensation reactions to build larger molecular frameworks, or be a site for the introduction of nitrogen-containing heterocycles, a common strategy in drug design.

While specific drugs derived from this compound are not prominently documented in publicly available literature, its precursor, 1-methylnaphthalene, is recognized as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[7] Naphthalene derivatives have been investigated for the treatment of disorders related to the melatoninergic system.[8] The structural motif of this compound makes it a prime candidate for the synthesis of novel therapeutic agents in these and other areas.

Other Synthetic Applications

Beyond pharmaceuticals, this compound is an intermediate in the production of dyes, pigments, and agrochemicals. It is also utilized in the fragrance industry, where its aromatic nature contributes to complex scents.[1]

Conclusion

This compound is a well-defined chemical entity with established physical properties and a clear primary route of synthesis through Friedel-Crafts acylation. Its significance lies in its role as a versatile synthetic intermediate. The dual reactivity of its ketone group and aromatic core allows for a wide range of chemical transformations, making it a valuable precursor for complex molecules in drug discovery, material science, and the broader chemical industry. Further research into the biological activities of its downstream derivatives could open new avenues for its application in medicinal chemistry. This guide provides the foundational knowledge required for researchers to effectively synthesize, handle, and utilize this important compound in their work.

References

- Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S.

- Ventura College Organic Chemistry Lab.

- PubMed. Combining spectroscopic data (MS, IR): exploratory chemometric analysis for characterising similarity/diversity of chemical structures. [Link]

- RSC Publishing. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. [Link]

- Biological Magnetic Resonance Bank.

- NINGBO INNO PHARMCHEM CO.,LTD.

- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

- ResearchGate. Synthesis and Biological Evaluation of Naphthalene-1,4-dione Derivatives as Potent Antimycobacterial Agents | Request PDF. [Link]

- International Journal of Advanced Research in Science Communication and Technology. Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). [Link]

- ACS Publications. Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study. [Link]

- ResearchGate. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]

- PubMed. Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). [Link]

- National Center for Biotechnology Information. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. [Link]

- Journal of the Chemical Society, Perkin Transactions 2. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism. [Link]

- Google Patents. EP0825172B1 - Synthesis of 1-acetoxy-2-methylnaphthalene.

- ResearchGate. Synthesis of 2-Acetyl-1,4-Dimethoxynaphthalene, A Potential Intermediate for Disubstituted Naphtho[2,3,c]pyran-5,10-dione. [Link]

- University of Illinois Urbana-Champaign.

- PubChem. 1-(4-Bromonaphthalen-1-yl)ethanone. [Link]

- National Center for Biotechnology Information. Biocatalytic Friedel‐Crafts Reactions. [Link]

- Journal of the Chemical Society, Perkin Transactions 1. Friedel–Crafts acylations of aromatic hydrocarbons. Part XV.

- Google Patents. EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them.

Sources

- 1. CAS 28418-86-2: this compound [cymitquimica.com]

- 2. 28418-86-2|this compound|BLD Pharm [bldpharm.com]

- 3. Biocatalytic Friedel‐Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0004814) [hmdb.ca]

- 8. EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

An In-depth Technical Guide to the NMR Spectral Analysis of 1-(4-Methylnaphthalen-1-yl)ethanone

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the aromatic ketone, 1-(4-Methylnaphthalen-1-yl)ethanone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through the detailed interpretation of its ¹H and ¹³C NMR spectra. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous chemical structures, offering a robust framework for the characterization of complex aromatic systems.

Introduction

This compound is a naphthalene derivative featuring both a methyl and an acetyl substituent on the aromatic core. The precise characterization of such molecules is paramount in various fields, including medicinal chemistry and materials science, where structure dictates function. NMR spectroscopy stands as an unparalleled tool for providing detailed atomic-level structural information.[1] This guide will walk through the theoretical prediction, detailed assignment, and structural confirmation of this compound using ¹H and ¹³C NMR spectroscopy.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure and numbering scheme for this compound are presented below.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted chemical shifts (δ) in parts per million (ppm) are based on data from similar naphthalene derivatives and known substituent effects.[1][2] The spectrum is expected to be recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-8 | 8.10 - 8.25 | d | 8.0 - 9.0 | 1H |

| H-5 | 7.95 - 8.10 | d | 8.0 - 9.0 | 1H |

| H-6 | 7.60 - 7.75 | ddd | 8.0-9.0, 6.5-7.5, 1.0-2.0 | 1H |

| H-7 | 7.50 - 7.65 | ddd | 8.0-9.0, 6.5-7.5, 1.0-2.0 | 1H |

| H-2 | 7.40 - 7.55 | d | 7.0 - 8.0 | 1H |

| H-3 | 7.30 - 7.45 | d | 7.0 - 8.0 | 1H |

| -COCH₃ (C10) | 2.70 - 2.85 | s | - | 3H |

| Ar-CH₃ (C11) | 2.65 - 2.80 | s | - | 3H |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (7.30 - 8.25 ppm): The six protons on the naphthalene ring system appear in the characteristic downfield region for aromatic protons.[3]

-

H-8 and H-5: These protons are in the peri positions relative to the acetyl and methyl groups, respectively. The acetyl group at C1 exerts a significant deshielding effect on H-8 due to the anisotropic effect of the carbonyl group, pushing it to the most downfield region. H-5 is similarly deshielded by the adjacent aromatic ring.

-

H-6 and H-7: These protons on the unsubstituted ring are expected to appear as complex multiplets (doublet of doublet of doublets) due to coupling with their neighbors.

-

H-2 and H-3: These protons are on the substituted ring and will appear as doublets, coupling with each other.

-

-

Acetyl Protons (-COCH₃, 2.70 - 2.85 ppm): The three protons of the acetyl methyl group will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is in the typical range for a methyl ketone.[4]

-

Aromatic Methyl Protons (Ar-CH₃, 2.65 - 2.80 ppm): The protons of the methyl group attached to the naphthalene ring will also appear as a singlet. Its chemical shift is slightly upfield compared to the acetyl methyl protons.[2]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Broadband proton decoupling is typically used, resulting in a spectrum of singlets, where each peak corresponds to a unique carbon atom.[5]

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C9 (C=O) | 195 - 205 |

| C4, C1 | 135 - 145 |

| C4a, C8a | 130 - 135 |

| C8, C5 | 128 - 132 |

| C6, C7 | 125 - 128 |

| C2, C3 | 123 - 126 |

| C10 (-COCH₃) | 25 - 35 |

| C11 (Ar-CH₃) | 19 - 25 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C9, 195 - 205 ppm): The carbonyl carbon of the ketone is the most deshielded carbon and appears significantly downfield, in the typical range for ketones.[3][4]

-

Aromatic Carbons (123 - 145 ppm): The ten carbons of the naphthalene ring system appear in the aromatic region.

-

Substituted Carbons (C1, C4, C4a, C8a): The carbons directly attached to substituents (C1 and C4) and the bridgehead carbons (C4a and C8a) are typically found in the more downfield portion of the aromatic region.

-

Protonated Aromatic Carbons (C2, C3, C5, C6, C7, C8): The carbons bearing hydrogen atoms appear in the more upfield part of the aromatic region. Their precise shifts are influenced by the electronic effects of the substituents.

-

-

Methyl Carbons (C10, C11, 19 - 35 ppm): The carbons of the two methyl groups appear in the upfield aliphatic region. The acetyl methyl carbon (C10) is generally slightly more downfield than the aromatic methyl carbon (C11).[6]

Experimental Protocols

To obtain high-quality NMR spectra for this compound, the following experimental workflow is recommended.

Caption: Recommended workflow for NMR spectral analysis.

Advanced 2D NMR Experiments for Structural Confirmation

For an unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between H-2 and H-3, and among the protons of the unsubstituted ring (H-5, H-6, H-7, and H-8).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each aromatic proton signal to its corresponding carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. Key HMBC correlations would include:

-

The acetyl protons (-COCH₃) to the carbonyl carbon (C9) and the C1 carbon of the naphthalene ring.

-

The aromatic methyl protons (Ar-CH₃) to the C4, C3, and C4a carbons.

-

H-2 to C4 and C8a.

-

H-8 to C1 and C7.

-

Caption: Logical relationship of 1D and 2D NMR experiments for structural elucidation.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, augmented by 2D correlation experiments, provides an unequivocal method for the structural determination of this compound. The predicted chemical shifts and coupling patterns detailed in this guide offer a solid foundation for researchers to interpret experimental data. By following the outlined experimental and analytical workflows, scientists can confidently characterize this and structurally related compounds, ensuring the scientific integrity of their work in drug discovery, synthesis, and materials development.

References

- BenchChem. (2025). A Comparative Guide to the 1H NMR Analysis of 1,5-Dimethylnaphthalene.

- ChemicalBook. (n.d.). 1-Methylnaphthalene(90-12-0) 1H NMR spectrum.

- Biological Magnetic Resonance Bank. (n.d.). bmse000531 1-methylnaphthalene.

- Hu, Y. H., et al. (2008). 1-(4-Methyl-1-naphth-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2307.

- Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044.

- BLDpharm. (n.d.). This compound.

- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- University of Regensburg. (n.d.). Signal Areas.

- Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.

- PubChem. (n.d.). 1-(4-Bromonaphthalen-1-yl)ethanone.

- Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0004814).

Sources

Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry Fragmentation of 1-(4-Methylnaphthalen-1-yl)ethanone

For Immediate Release

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the elucidation of molecular structures. This guide provides a detailed exploration of the mass spectrometry fragmentation pathways of 1-(4-Methylnaphthalen-1-yl)ethanone, a substituted polycyclic aromatic ketone. Understanding the fragmentation behavior of this and related molecules is crucial for their unambiguous identification in complex matrices, a common challenge in fields ranging from environmental analysis to drug metabolism studies.

This document moves beyond a simple cataloging of fragments, offering a mechanistic rationale for the observed and predicted fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By grounding these interpretations in the fundamental principles of ion chemistry and supporting them with data from analogous structures, this guide aims to equip the reader with the expertise to confidently interpret the mass spectra of complex aromatic ketones.

Introduction: The Analytical Imperative

This compound (C₁₃H₁₂O, MW: 184.23 g/mol ) belongs to a class of compounds that are of significant interest in various chemical and biological disciplines.[1][2] Its structure, featuring a naphthalene core substituted with both a methyl and an acetyl group, presents a compelling case study in mass spectrometric fragmentation. The interplay between the stable aromatic system and the reactive keto functional group dictates a rich and informative fragmentation pattern. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of such polycyclic aromatic compounds.[3][4][5][6]

This guide will dissect the fragmentation mechanisms, providing a predictive framework for identifying this molecule and its analogues. While a publicly available mass spectrum for this compound is not readily found, its fragmentation can be reliably predicted by examining the behavior of structurally similar compounds, such as 1-acetylnaphthalene and 1-(4-methylphenyl)-ethanone, and applying established fragmentation rules.[7][8][9][10][11][12][13]

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation.[14] The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.

The Molecular Ion and Initial Fission

Upon electron impact, this compound will lose an electron to form a molecular ion (M⁺˙) with a predicted mass-to-charge ratio (m/z) of 184. The initial fragmentation is typically dominated by the cleavage of the bond alpha to the carbonyl group, which is a common pathway for ketones.[15][16][17] This α-cleavage can occur in two ways:

-

Loss of a methyl radical (•CH₃): This is the most probable initial fragmentation, leading to the formation of a stable acylium ion. The loss of a 15 Da methyl radical will produce a highly abundant ion at m/z 169.

-

Loss of the 4-methylnaphthalen-1-yl radical: Cleavage of the bond between the carbonyl carbon and the naphthalene ring is less likely due to the strength of the aryl-carbonyl bond.

Primary Fragmentation Pathways

The base peak in the EI spectrum of an aromatic ketone is often the acylium ion formed by α-cleavage.[18] For this compound, the primary fragmentation events are predicted as follows:

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure |

| 184 (M⁺˙) | •CH₃ (15 Da) | 169 | 4-Methylnaphthalene-1-carbonyl cation |

| 169 | CO (28 Da) | 141 | 4-Methylnaphthalen-1-yl cation |

| 184 (M⁺˙) | H₂O (18 Da) | 166 | Dehydrated molecular ion (less common) |

The ion at m/z 169 is expected to be particularly stable due to resonance delocalization of the positive charge across the carbonyl group and the aromatic system. Subsequent loss of a neutral carbon monoxide (CO) molecule from this acylium ion would yield the 4-methylnaphthalen-1-yl cation at m/z 141. The fragmentation of 1-methylnaphthalene itself shows a strong molecular ion at m/z 142 and a significant M-1 peak at m/z 141, corresponding to the loss of a hydrogen atom to form a stable tropylium-like ion, which supports the stability of the m/z 141 fragment.[19][20]

Visualizing EI Fragmentation

The predicted fragmentation cascade under EI conditions can be visualized as follows:

Caption: Predicted EI fragmentation pathway of this compound.

Electrospray Ionization (ESI) Mass Spectrometry: A Softer Touch

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules, [M+H]⁺, with minimal fragmentation. This is particularly useful for determining the molecular weight of a compound. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the selected precursor ion, providing structural information.[21][22]

Protonation and Precursor Ion Selection

In positive ion mode ESI, this compound will readily form a protonated molecule at m/z 185. This ion is then isolated in the mass spectrometer for collision-induced dissociation (CID).

MS/MS Fragmentation of the Protonated Molecule

The fragmentation of the [M+H]⁺ ion of aromatic ketones often involves the loss of neutral molecules. The predicted MS/MS fragmentation of the [M+H]⁺ ion of this compound is outlined below:

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure |

| 185 ([M+H]⁺) | H₂O (18 Da) | 167 | Protonated vinylnaphthalene derivative |

| 185 ([M+H]⁺) | CH₃CHO (44 Da) | 141 | 4-Methylnaphthalen-1-yl cation |

The loss of water is a common fragmentation pathway for protonated ketones that can undergo keto-enol tautomerization. A more characteristic fragmentation, however, would be the loss of a neutral acetaldehyde molecule, leading to the stable 4-methylnaphthalen-1-yl cation at m/z 141.

Visualizing ESI-MS/MS Fragmentation

The proposed fragmentation pathway for the protonated molecule in an ESI-MS/MS experiment is as follows:

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocols

To empirically validate the predicted fragmentation patterns, the following experimental protocols are recommended.

GC-EI-MS Analysis

Objective: To obtain the electron ionization mass spectrum of this compound.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane or methanol.

-

Gas Chromatography:

-

Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

-

Injection: Inject 1 µL of the sample in splitless mode.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

LC-ESI-MS/MS Analysis

Objective: To obtain the electrospray ionization tandem mass spectrum of this compound.

Methodology:

-

Sample Preparation: Prepare a 10 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS1 Scan: Scan for the protonated molecule at m/z 185.

-

MS2 Fragmentation: Isolate the precursor ion at m/z 185 and subject it to collision-induced dissociation (CID) using a normalized collision energy of 20-40 eV.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be governed by well-established principles of ion chemistry. Under EI, the primary fragmentation is expected to be the loss of a methyl radical to form a stable acylium ion at m/z 169, which will likely be the base peak. Subsequent loss of carbon monoxide will yield another stable ion at m/z 141. In ESI-MS/MS, the protonated molecule at m/z 185 is anticipated to fragment via the neutral loss of water or acetaldehyde.

This in-depth guide provides a robust framework for the identification and structural elucidation of this compound and related compounds. The detailed experimental protocols offer a clear path for the empirical validation of these predictions, empowering researchers to navigate the complexities of mass spectral interpretation with confidence and scientific rigor.

References

- ACS Publications. (n.d.). Characterization of polycyclic ketones and quinones in diesel emission particulates by gas chromatography/mass spectrometry. Environmental Science & Technology.

- PubChem. (n.d.). 1-Acetylnaphthalene.

- NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST WebBook.

- NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST WebBook.

- NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST WebBook.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- NIST. (n.d.). Ethanone, 1-(1-Naphthalenyl)-. NIST WebBook.

- YouTube. (2023). Fragmentation in Mass Spectrometry.

- Human Metabolome Database. (n.d.). Showing metabocard for 1-Methylnaphthalene (HMDB0032860).

- NIST. (n.d.). Ethanone, 1-(1-Naphthalenyl)-. NIST WebBook.

- SpectraBase. (n.d.). 4-METHYL-1-ACETYL-NAPHTHALENE.

- NIST. (n.d.). Naphthalene, 1-methyl-. NIST WebBook.

- YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms.

- Restek. (n.d.). Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS.

- YouTube. (2020). Fragmentation in mass spectrometry.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- Agilent. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE.

- Cedre.fr. (n.d.). Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Deriv.

- PubMed Central. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines.

- PubMed Central. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.

- MDPI. (2019). A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry.

- YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds.

- NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST WebBook.

Sources

- 1. 28418-86-2|this compound|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS [discover.restek.com]

- 4. agilent.com [agilent.com]

- 5. wwz.cedre.fr [wwz.cedre.fr]

- 6. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Acetylnaphthalene | C12H10O | CID 13663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]

- 9. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]

- 10. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]

- 11. Ethanone, 1-(1-Naphthalenyl)- [webbook.nist.gov]

- 12. Ethanone, 1-(1-Naphthalenyl)- [webbook.nist.gov]

- 13. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. Human Metabolome Database: Showing metabocard for 1-Methylnaphthalene (HMDB0032860) [hmdb.ca]

- 20. Naphthalene, 1-methyl- [webbook.nist.gov]

- 21. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Infrared Spectrum Analysis of 1-(4-Methylnaphthalen-1-yl)ethanone

Abstract

This technical guide provides a comprehensive framework for the infrared (IR) spectrum analysis of 1-(4-Methylnaphthalen-1-yl)ethanone (CAS 28418-86-2), an aromatic ketone of interest in organic synthesis and fragrance chemistry.[1] As a critical tool for structural elucidation and quality control, IR spectroscopy offers a unique vibrational fingerprint of the molecule. This document details the theoretical principles underlying the IR spectrum of this compound, correlates its specific functional groups to expected absorption frequencies, and presents validated, step-by-step experimental protocols for data acquisition using both Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods. By synthesizing theoretical predictions with practical, field-proven methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to perform and interpret the IR spectrum of this compound with confidence and precision.

Introduction: Molecular Profile and Spectroscopic Principles

The Analyte: this compound

This compound, also known as 1-Acetyl-4-methylnaphthalene or 4-Methyl-1-acetonaphthone, is an organic compound with the molecular formula C₁₃H₁₂O.[1][2] Its structure is characterized by a naphthalene ring system substituted with an acetyl group at the 1-position and a methyl group at the 4-position.

Key Structural Features for IR Analysis:

-

Aromatic Ketone: The carbonyl group (C=O) is directly conjugated with the π-system of the naphthalene ring. This electronic interaction is the most significant factor influencing the position of the carbonyl stretching vibration.

-

Substituted Naphthalene Ring: A bicyclic aromatic system that gives rise to characteristic aromatic C-H and C=C stretching and bending vibrations.

-

Aliphatic Methyl Group: The -CH₃ group provides characteristic aliphatic C-H stretching and bending frequencies.

Understanding these distinct functional groups is paramount, as each will absorb infrared radiation at specific, predictable frequencies, allowing for a detailed structural confirmation.

The Technique: The Principle of Infrared Spectroscopy

Infrared (IR) spectroscopy is an analytical technique that measures the interaction of infrared radiation with matter. When a molecule is exposed to IR radiation, its chemical bonds vibrate by stretching or bending. These vibrational transitions occur only when the frequency of the incoming radiation matches the natural vibrational frequency of the bond. Because different types of bonds and functional groups have different vibrational frequencies, an IR spectrum provides a unique "molecular fingerprint."

For a molecule like this compound, the key diagnostic peaks will be the strong carbonyl (C=O) stretch, the distinction between aromatic (sp²) and aliphatic (sp³) C-H stretches, and the complex pattern of absorptions in the "fingerprint region" (<1500 cm⁻¹) that confirms the overall skeletal structure.

Theoretical IR Spectrum Analysis and Correlation

A predictive analysis of the IR spectrum is foundational to accurate interpretation. The expected absorption bands for this compound are derived from the vibrational modes of its constituent functional groups.

Causality of Vibrational Frequencies

-

Carbonyl (C=O) Stretching: In a simple, saturated aliphatic ketone, the C=O stretch typically appears around 1715 cm⁻¹.[3][4] However, in this compound, the carbonyl group is conjugated with the aromatic naphthalene ring. This conjugation delocalizes the π-electrons of the carbonyl bond, reducing its double-bond character and weakening the bond. A weaker bond requires less energy to vibrate, thus shifting the absorption to a lower wavenumber (frequency). For aromatic ketones, this peak is characteristically found in the 1690-1666 cm⁻¹ range.[3][5] This peak is expected to be the most intense absorption in the spectrum.

-

C-H Stretching: The C-H stretching region is highly diagnostic. C-H bonds involving sp²-hybridized carbons (aromatic) are stronger and stiffer than those involving sp³-hybridized carbons (aliphatic). Consequently, aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.[3]

-

Aromatic C=C Stretching: The naphthalene ring contains C=C bonds that give rise to a series of stretching vibrations. These typically appear as multiple bands of variable intensity in the 1620-1450 cm⁻¹ region.

-

C-H Bending: Vibrations involving the bending of C-H bonds occur at lower energies. The methyl group exhibits a characteristic symmetric bend (umbrella mode) around 1375 cm⁻¹. Out-of-plane (OOP) bending of the aromatic C-H bonds occurs in the 900-675 cm⁻¹ region and is highly sensitive to the substitution pattern on the ring, providing powerful confirmatory data.

-

Acyl C-C Stretching: The stretching of the C-C single bond between the carbonyl carbon and the naphthalene ring (Ar-CO) is also observable, typically in the 1300-1230 cm⁻¹ region.[5]

Predicted IR Absorption Data Summary

The expected vibrational frequencies for this compound are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Fragment |

| 3100 - 3020 | Medium to Weak | C-H Stretch | Aromatic (Naphthalene) |

| 2980 - 2870 | Medium to Weak | C-H Stretch | Aliphatic (-CH₃) |

| 1685 - 1665 | Strong, Sharp | C=O Stretch (Conjugated) | Aromatic Ketone |

| 1620 - 1580 | Medium to Strong | C=C Stretch | Aromatic Ring |

| 1520 - 1450 | Medium to Strong | C=C Stretch | Aromatic Ring |

| ~1360 | Medium | C-H Symmetric Bend | Methyl (-CH₃) |

| 1300 - 1230 | Medium to Strong | C-C Stretch | Ar-CO-CH₃ |

| 900 - 700 | Strong | C-H Out-of-Plane Bend | Substituted Aromatic |

Experimental Protocols for Spectral Acquisition

The quality of an IR spectrum is critically dependent on proper sample preparation and the chosen analytical technique. For this compound, which can be a solid, both ATR and KBr methods are suitable.[1]

Technique Selection: ATR vs. KBr

-

Attenuated Total Reflectance (ATR): This is the recommended method for its speed, ease of use, and minimal sample preparation. It is non-destructive and requires only a small amount of sample.[6] It is ideal for routine analysis and high-throughput screening.

-

Potassium Bromide (KBr) Pellet: This is a traditional transmission method that can yield high-quality spectra.[6] However, it is more labor-intensive, requires careful sample grinding to avoid scattering effects, and is highly susceptible to moisture contamination, which can introduce a broad O-H absorption band that obscures the C-H stretching region.[7]

Protocol 1: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This protocol describes a self-validating system for acquiring a high-quality spectrum with minimal operator-induced variability.

Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to prevent cross-contamination.

-

Background Acquisition: With the clean, empty crystal in place, acquire a background spectrum. This measurement accounts for the absorbance of the crystal, atmospheric water vapor, and carbon dioxide, ensuring they are subtracted from the final sample spectrum.[8]

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.[9]

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures optimal contact between the sample and the crystal surface, which is essential for a strong, high-quality signal.[6][9]

-

Sample Spectrum Acquisition: Collect the sample spectrum using predefined instrument parameters (e.g., scan range: 4000-400 cm⁻¹, resolution: 4 cm⁻¹, number of scans: 16-32).

-

Post-Measurement Cleaning: After the measurement, release the pressure, remove the sample, and clean the crystal thoroughly as described in step 2.

Protocol 2: Potassium Bromide (KBr) Pellet Transmission Spectroscopy

This protocol is for applications where a transmission spectrum is specifically required.

Methodology:

-

Material Preparation: Use only dry, spectroscopic-grade KBr powder.[10] Dry the KBr in an oven at ~110°C for several hours and store it in a desiccator to prevent moisture absorption.[7]

-

Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of this compound into a very fine powder.[11][12]

-

Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar.[11][12] Gently but thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. The goal is to disperse the sample evenly within the IR-transparent KBr matrix.[10]

-

Pellet Pressing: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent, or translucent disc.[13][14] An opaque or cloudy pellet indicates poor grinding or moisture.

-

Background Acquisition: Prepare a blank KBr pellet using only the KBr powder and place it in the spectrometer's sample holder to acquire the background spectrum.[11]

-

Sample Spectrum Acquisition: Replace the blank pellet with the sample pellet and acquire the spectrum using the same instrument parameters as the background scan.

Data Interpretation and Structural Verification

Systematic Workflow for Spectrum Analysis

A logical, step-wise approach to spectrum interpretation ensures that all key features are considered and correctly assigned. This workflow prevents misinterpretation and leads to a confident structural assignment.

Caption: Workflow for the systematic analysis of an IR spectrum.

Analysis of Key Spectral Regions

-

Initial Check (The Carbonyl Peak): Begin by locating the most intense absorption in the spectrum. For this compound, this should be a sharp, very strong peak between 1685 cm⁻¹ and 1665 cm⁻¹. Its presence and position are primary evidence for a conjugated ketone functional group.[3][5]

-